10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine
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Overview
Description
10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine: is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring attached to a dodecahydroacridine structure, which is a saturated polycyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions, including cyclization and functional group modifications.
Attachment to the Acridine Structure: The furan ring is then attached to the dodecahydroacridine structure through a nucleophilic substitution reaction, where the furan ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical syntheses.
Dodecahydroacridine: The parent structure without the furan ring, used in different chemical and biological studies.
Uniqueness
10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine is unique due to the combination of the furan ring and the dodecahydroacridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62179-47-9 |
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Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-acridine |
InChI |
InChI=1S/C18H25NO/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)13-16-8-5-11-20-16/h5,8,11,14,17H,1-4,6-7,9-10,12-13H2 |
InChI Key |
HCBYBCGAMNZITH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3=C(N2CC4=CC=CO4)CCCC3 |
Origin of Product |
United States |
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